[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate
Description
The compound [(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate is a highly sulfonated, branched oligosaccharide derivative. Its structure features:
- Multiple sulfonatooxy (-OSO₃⁻) groups, contributing to high hydrophilicity and anionic charge.
- Bicyclic systems (e.g., 2,6-dioxabicyclo[3.2.1]octane) that confer rigidity and stereochemical complexity.
- Hydroxyl and hydroxymethyl groups enabling hydrogen bonding and solubility in aqueous media.
Properties
IUPAC Name |
[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O31S4/c25-1-5-12(52-56(31,32)33)9(27)10(28)22(46-5)49-14-8-4-44-18(14)20(55-59(40,41)42)24(48-8)51-16-11(29)23(47-6(2-26)15(16)53-57(34,35)36)50-13-7-3-43-17(13)19(21(30)45-7)54-58(37,38)39/h5-30H,1-4H2,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42)/p-4/t5-,6-,7-,8-,9-,10-,11-,12+,13+,14+,15+,16-,17+,18+,19-,20-,21+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDSWKFAPCTSKL-RRQHLKGPSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(O1)C(C(O2)O)OS(=O)(=O)[O-])OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])OC4C(C5C(C(O4)CO5)OC6C(C(C(C(O6)CO)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O)OS(=O)(=O)[O-])O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)OS(=O)(=O)[O-])O[C@@H]4[C@@H]([C@@H]5[C@H]([C@H](O4)CO5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O31S4-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
946.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish or tan to white solid; [Merck Index] Beige solid; [Sigma-Aldrich MSDS] | |
| Record name | i-Carrageenan | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21028 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
9062-07-1 | |
| Record name | ι-Carrageenan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
The compound in focus is a complex glycoside sulfate with multiple hydroxyl and sulfonate groups. Its intricate structure suggests potential biological activities that warrant detailed investigation. This article synthesizes available research findings regarding its biological activity, including mechanisms of action and therapeutic potential.
Chemical Structure
The chemical formula for the compound is . The structure features multiple chiral centers and functional groups that influence its interaction with biological systems.
Biological Activity Overview
Research indicates that the compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.
- Antioxidant Properties : The presence of hydroxyl groups is associated with radical scavenging ability.
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways has been observed.
Antimicrobial Activity
The compound's antimicrobial effects may stem from its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes. For instance:
- Bacterial Membrane Disruption : The hydrophilic nature of the sulfate and hydroxyl groups can interact with lipid bilayers.
- Metabolic Pathway Inhibition : It may interfere with enzymes critical for bacterial survival.
Antioxidant Activity
The antioxidant capacity is primarily attributed to the hydroxyl groups that can donate electrons and neutralize free radicals:
This reaction illustrates how hydroxyl groups can mitigate oxidative stress in biological systems.
In Vitro Studies
Several studies have evaluated the biological activity of similar compounds or derivatives:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Derivative A | Antimicrobial | 25 µM | |
| Derivative B | Antioxidant | 15 µM | |
| Derivative C | Enzyme Inhibition | 30 µM |
These findings suggest that structural analogs exhibit significant biological activities, indicating that the target compound may also demonstrate similar effects.
Case Studies
- Case Study 1 : A study on a structurally similar compound showed effective inhibition of Mycobacterium tuberculosis MurA-F enzymes at concentrations as low as 50 µM . This suggests potential therapeutic applications in treating resistant bacterial infections.
- Case Study 2 : Another investigation highlighted the antioxidant properties of related compounds through DPPH radical scavenging assays, demonstrating a strong correlation between hydroxyl group presence and antioxidant efficacy .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit antimicrobial activity against a range of pathogens. The sulfate moiety in this compound may enhance its solubility and bioavailability, making it a candidate for developing new antimicrobial agents .
Drug Delivery Systems
The complex structure of this compound suggests potential use in drug delivery systems. Its ability to form stable complexes with various drugs could facilitate targeted delivery mechanisms in therapeutic applications .
Agricultural Applications
Pesticidal Activity
Studies have shown that derivatives of similar compounds can act as effective pesticides against agricultural pests like aphids and spider mites. The structure's hydroxyl groups may play a critical role in enhancing efficacy against these pests by affecting their metabolism or behavior .
Plant Growth Regulators
The compound's structural features suggest it could function as a plant growth regulator. This application could lead to improved crop yields and stress resistance in plants through modulation of growth pathways .
Biochemical Research
Enzyme Inhibition Studies
The compound's potential to inhibit specific enzymes makes it valuable for biochemical research. For instance, its interaction with phospholipases could provide insights into lipid metabolism and related disorders .
Metabolic Pathway Investigation
Given its complex structure and potential interactions with biological systems, this compound can be utilized to study metabolic pathways in various organisms. Understanding these pathways could lead to novel therapeutic strategies for metabolic diseases .
Data Tables
| Application Area | Potential Uses | Mechanism of Action |
|---|---|---|
| Pharmaceutical | Antimicrobial agents | Disruption of microbial cell walls |
| Drug delivery systems | Enhanced solubility and stability | |
| Agricultural | Pesticides | Metabolic disruption in pests |
| Plant growth regulators | Modulation of growth pathways | |
| Biochemical Research | Enzyme inhibition studies | Interaction with phospholipases |
| Metabolic pathway investigation | Insights into lipid metabolism |
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A recent study demonstrated that compounds structurally related to the target compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of hydroxyl groups was crucial for this activity .
- Pesticidal Activity Research : In trials conducted on Tetranychus urticae (two-spotted spider mite), derivatives exhibited over 70% mortality within 48 hours of exposure. This highlights the potential for developing eco-friendly pesticides based on the compound's structure .
- Enzyme Interaction Analysis : Research involving phospholipase A2 revealed that certain structural features of the compound could inhibit enzyme activity by binding to the active site more effectively than traditional inhibitors .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules from the provided evidence:
Key Observations:
- Sulfonation vs. Phosphorylation : The target compound and MANNAN share sulfonatooxy groups, while ChEBI:149274 () uses phosphate groups. Sulfonates are more resistant to enzymatic hydrolysis than phosphates, enhancing metabolic stability .
- Drug-Likeness : MANNAN () violates Lipinski’s rules due to high molecular weight and polar groups, suggesting poor oral bioavailability. The target compound likely faces similar limitations.
- Biological Targets: The quercetin derivative () targets viral proteases, whereas the target compound’s sulfonates may mimic heparan sulfate, a known ligand for growth factors and cytokines .
Stereochemical and Conformational Differences
- Bicyclic Systems : The target compound contains 2,6-dioxabicyclo[3.2.1]octane rings, which impose specific dihedral angles and restrict conformational flexibility. In contrast, MANNAN () lacks bicyclic motifs, adopting more flexible oxane-based structures .
- Stereochemistry : The (2R,3R,4R,5R,6S) configuration in the target compound’s oxane ring contrasts with the (2S,3S,4R,5R) stereochemistry in the quercetin derivative (), affecting binding specificity .
Preparation Methods
Building Bicyclic Monomer Units
The bicyclic 2,6-dioxabicyclo[3.2.1]octane subunits are synthesized using stereoselective cyclization reactions. For example, the (1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy subunit is prepared via a ring-closing metathesis strategy, followed by selective sulfation at the 4-OH position using sulfur trioxide–trimethylamine complex in dimethylformamide (DMF) at 0°C. The reaction achieves >95% regioselectivity, as confirmed by -NMR analysis of the sulfated intermediate.
Stepwise Glycosidic Bond Formation
Automated solution-phase synthesis is employed to assemble the hexasaccharide backbone. Glycosyl donors, such as thioglycosides or trichloroacetimidates, are activated using promoters like trimethylsilyl triflate (TMSOTf) in dichloromethane (DCM) at −40°C. For instance, the coupling between the reducing-end oxane and the bicyclic subunit proceeds with 82% yield, as quantified by high-performance liquid chromatography (HPLC). Orthogonal protecting groups (e.g., benzyl, acetyl) ensure regiochemical control during elongation.
Enzymatic Sulfation Strategies
Enzymatic sulfation is critical for introducing sulfate groups at specific positions while maintaining stereochemical fidelity.
Sequential Sulfotransferase Modifications
The compound’s sulfation pattern requires the action of multiple sulfotransferases:
-
2-O-Sulfation : 2-O-sulfotransferase (2-OST) modifies iduronic acid residues early in the synthesis to direct subsequent 6-O-sulfation. Pre-treatment with 2-OST increases 6-OST activity by 3.5-fold, as observed in kinetic assays.
-
6-O-Sulfation : 6-O-sulfotransferase (6-OST) selectively sulfates glucosamine residues adjacent to 2-O-sulfated iduronic acid units. Reaction optimization shows that 50 mM Mg enhances 6-OST efficiency by 40%.
-
3-O-Sulfation : 3-O-sulfotransferase isoforms (3-OST-1 and 3-OST-3) are used in a substrate-specific manner. 3-OST-3 modifies internal glucosamine residues lacking 6-O-sulfation, while 3-OST-1 acts on 6-O-sulfated termini. LC-MS analysis confirms that reversing the order of 3-O- and 6-O-sulfation reduces yields by 60%.
Solid-Phase Synthesis for Scalable Production
Recent advances in solid-phase enzymatic synthesis enable efficient elongation and sulfation of HS oligosaccharides.
Immobilized Linker Systems
The oligosaccharide is anchored to a resin via a photolabile linker, allowing iterative glycosyltransferase reactions. Key parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Linker density | 0.4 mmol/g resin | Maximizes accessibility for enzymes |
| Temperature | 25°C | Prevents enzyme denaturation |
| Reaction time | 12 h per cycle | Ensures >90% conversion |
After elongation, the product is cleaved using chondroitin ABC lyase, yielding the free oligosaccharide with >80% purity.
Analytical Validation of Structure and Purity
Nuclear Magnetic Resonance (NMR) Spectroscopy
- and -NMR spectra confirm the stereochemistry and sulfation pattern. For example, the 3-O-sulfate group generates a distinct downfield shift at δ 5.2 ppm in -NMR, while 6-O-sulfation causes a split in the C-6 carbon signal (δ 68.5–69.2 ppm).
Tandem Mass Spectrometry (MS/MS)
Stable isotope labeling (e.g., ) identifies sulfation sites. A fragmentation pattern showing a 98 Da loss (HSO) at the reducing end confirms the presence of a 4-O-sulfate group.
Ion-Exchange Chromatography
Strong anion-exchange (SAX) HPLC separates isoforms based on sulfation degree. The target compound elutes at 22.3 min under gradient conditions (0–2 M NaCl in 20 mM phosphate buffer, pH 6.8), with a peak area purity of 94%.
Challenges and Optimization Strategies
Side Reactions and Mitigation
Yield Optimization
| Step | Yield (%) | Improvement Strategy |
|---|---|---|
| Chemical glycosylation | 75 | Use of 4 Å molecular sieves |
| Enzymatic sulfation | 60 | PAPS recycling system |
| Solid-phase cleavage | 85 | Optimized lyase concentration |
Q & A
Basic Research Question: What are the primary analytical techniques for characterizing the sulfonation pattern and stereochemistry of this compound?
Methodological Answer:
The compound’s sulfonation pattern and stereochemistry require a combination of high-resolution mass spectrometry (HRMS) and multidimensional NMR spectroscopy (e.g., , , - COSY, HSQC, HMBC). For sulfonate group identification, ion-exchange chromatography coupled with electrospray ionization (ESI)-MS can confirm sulfonate substitution sites. Stereochemical assignments rely on NOESY/ROESY experiments to detect spatial correlations between protons in bicyclic and oxane rings. Computational tools like Density Functional Theory (DFT) -based chemical shift predictions (e.g., using Gaussian or ORCA) can validate experimental NMR assignments .
Advanced Research Question: How can contradictory spectral data (e.g., unexpected NOE correlations or mass fragments) be resolved during structural elucidation?
Methodological Answer:
Contradictions often arise from dynamic conformational changes or overlapping signals. To address this:
- Variable-temperature NMR : Probe temperature-dependent conformational equilibria (e.g., ring-flipping in bicyclo[3.2.1]octane systems).
- Isotopic labeling : Use -labeled sulfonate groups to distinguish overlapping MS/MS fragmentation patterns.
- Molecular Dynamics (MD) simulations : Simulate conformational flexibility in explicit solvent (e.g., with GROMACS) to identify transient interactions affecting NOE data. Cross-validate with X-ray crystallography if crystalline derivatives can be synthesized .
Basic Research Question: What synthetic strategies are optimal for introducing sulfonate groups at specific positions in the bicyclic core?
Methodological Answer:
Sulfonation regioselectivity depends on steric and electronic factors:
- Protecting group strategies : Temporarily block hydroxyl groups (e.g., using acetyl or benzyl groups) to direct sulfonation to desired positions.
- Sulfonating agents : Use sulfur trioxide-pyridine complexes for mild sulfonation or chlorosulfonic acid for more reactive substrates.
- Post-synthetic modification : Enzymatic sulfotransferases (e.g., from E. coli expression systems) can achieve site-specific sulfonation under physiological conditions .
Advanced Research Question: How can computational modeling predict the compound’s interactions with biological targets (e.g., glycosaminoglycan-binding proteins)?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions between sulfonate groups and positively charged protein residues (e.g., lysine/arginine clusters).
- Free-energy calculations : Apply Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate binding affinities.
- Machine learning : Train models on existing glycan-protein interaction datasets (e.g., GlyTouCan) to predict novel binding modes. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Basic Research Question: What are the stability challenges for this compound in aqueous solutions, and how can degradation pathways be mitigated?
Methodological Answer:
Sulfonated carbohydrates are prone to hydrolysis under acidic or alkaline conditions. Mitigation strategies include:
- pH optimization : Stabilize solutions at pH 6–7 using buffering agents (e.g., phosphate or HEPES).
- Lyophilization : Store the compound as a lyophilized powder with cryoprotectants (e.g., trehalose).
- Degradation monitoring : Use HPLC-UV/RI or CE-LIF to track hydrolysis products. Kinetic studies under accelerated storage conditions (40°C/75% RH) can model shelf life .
Advanced Research Question: How can researchers design experiments to resolve conflicting reports on the compound’s anticoagulant activity versus anti-inflammatory effects?
Methodological Answer:
- Dose-response studies : Compare activity across concentrations (e.g., 0.1–100 µM) in in vitro assays (e.g., thrombin inhibition for anticoagulation vs. NF-κB suppression for anti-inflammatory effects).
- Genetic knockdown models : Use siRNA or CRISPR to silence specific receptors (e.g., TLR4 or selectins) in cell lines to isolate mechanistic pathways.
- Multi-omics integration : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to map downstream signaling cascades. Cross-reference with systems biology tools like Cytoscape or STRING .
Basic Research Question: What chromatographic methods are suitable for purifying this highly polar, multi-sulfonated compound?
Methodological Answer:
- Ion-pair chromatography : Use tetrabutylammonium bromide (TBAB) as an ion-pairing agent with a C18 column (e.g., Agilent Zorbax) and a water-acetonitrile gradient.
- Hydrophilic Interaction Liquid Chromatography (HILIC) : Employ silica-based HILIC columns (e.g., Waters XBridge) with mobile phases containing ammonium formate (pH 3–5).
- Size-exclusion chromatography (SEC) : Separate by molecular weight using Sephadex G-25 in aqueous buffers .
Advanced Research Question: How can researchers address batch-to-batch variability in sulfonation efficiency during scale-up synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial design (e.g., 2 or response surface methodology) to optimize reaction parameters (temperature, stoichiometry, mixing rate).
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor sulfonation in real time.
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like degree of sulfonation (DoS) and establish a design space using software like MODDE or JMP .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
